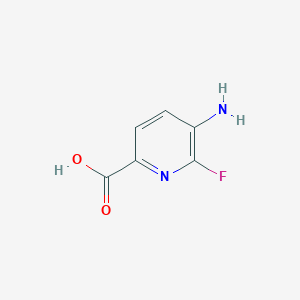

5-Amino-6-fluoropicolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

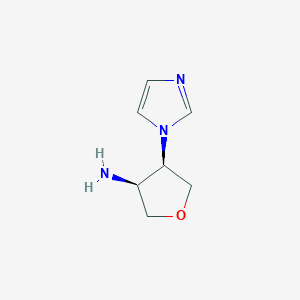

5-Amino-6-fluoropicolinic acid is a compound with the molecular formula C6H5FN2O2 . It is also known by its synonyms 5-Amino-6-fluoropyridine-2-carboxylic acid and has a CAS number 1806662-65-6 . The molecular weight of this compound is 156.11 g/mol .

Molecular Structure Analysis

The InChI string for 5-Amino-6-fluoropicolinic acid isInChI=1S/C6H5FN2O2/c7-5-3 (8)1-2-4 (9-5)6 (10)11/h1-2H,8H2, (H,10,11) . This provides a standardized way to represent the compound’s molecular structure. The Canonical SMILES string is C1=CC (=NC (=C1N)F)C (=O)O , which is another way to represent the structure of the compound. Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-6-fluoropicolinic acid include a molecular weight of 156.11 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 1 . The compound’s Exact Mass and Monoisotopic Mass are both 156.03350557 g/mol . The Topological Polar Surface Area is 76.2 Ų .Scientific Research Applications

Structural Modification of Natural Products

The introduction of amino acids like 5-Amino-6-fluoropicolinic acid into natural products can significantly enhance their performance and reduce adverse effects. This compound can be used to improve solubility and activity of natural products, which are crucial for drug discovery and development .

Synthesis of Fullerene Derivatives

Fullerene derivatives synthesized with amino acids, including 5-Amino-6-fluoropicolinic acid, show promising biomedical applications. These derivatives can possess unique physicochemical and biological properties, making them suitable for drug development in medicine and veterinary science .

Pharmaceutical Chemistry

In pharmaceutical chemistry, 5-Amino-6-fluoropicolinic acid can be employed to create compounds with enhanced pharmacological activities. Its structural features allow for extensive use in drug synthesis and modification, contributing to the development of new medications .

Biomedical Applications

The compound’s ability to form water-soluble derivatives makes it valuable in biomedical applications. It can be used to create compounds with antioxidant, antiviral, and antimicrobial properties, which are essential for treating various diseases .

Drug Solubility Enhancement

5-Amino-6-fluoropicolinic acid can be used to increase the solubility of drugs. This is particularly important for drugs with poor solubility, as it can improve their bioavailability and therapeutic efficacy .

Antitumor Activities

The introduction of amino acids into drug structures can lead to compounds with antitumor effects. 5-Amino-6-fluoropicolinic acid could potentially be used to synthesize drugs with selective toxicity towards cancer cells, minimizing side effects on normal cells .

Neurotransmission and Metabolism

As a building block of proteins, amino acids like 5-Amino-6-fluoropicolinic acid play a role in neurotransmission and metabolism. They can be used to study and develop treatments for neurological disorders and metabolic diseases .

Nutritional Supplements

The compound’s structure, similar to other amino acids, suggests potential use in enhancing the nutritional value of food supplements. It could be used to fortify foods or create supplements that support overall health and well-being .

Safety and Hazards

Mechanism of Action

Target of Action

It’s structurally similar to other fluorinated compounds that have been shown to interact with various enzymes and receptors

Mode of Action

The exact mode of action of 5-Amino-6-fluoropicolinic acid is currently unknown due to the lack of specific studies on this compound. Fluorinated compounds often exert their effects by forming strong bonds with their targets, leading to changes in the target’s function . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, potentially leading to potent biological effects.

Biochemical Pathways

Fluorinated compounds can influence a variety of biochemical processes, including enzyme activity, signal transduction, and gene expression

Pharmacokinetics

Fluorinated compounds often exhibit unique pharmacokinetic properties due to the strong electronegativity and small size of the fluorine atom . These properties can influence the compound’s bioavailability, half-life, and tissue distribution.

Result of Action

Fluorinated compounds can induce a variety of biological effects, depending on their specific targets and modes of action . These effects can range from changes in cellular signaling and metabolism to alterations in cell growth and survival.

Action Environment

The action of 5-Amino-6-fluoropicolinic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For example, the compound’s stability, solubility, and reactivity can be affected by the pH of the environment. Similarly, temperature can influence the compound’s kinetics and thermodynamics, potentially affecting its efficacy.

properties

IUPAC Name |

5-amino-6-fluoropyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,8H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGCVRUPOVMWAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-6-fluoropicolinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2866132.png)

![4-Bromo-2-{[(2,5-difluorophenyl)amino]methyl}phenol](/img/structure/B2866133.png)

![ethyl 3-carbamoyl-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2866136.png)

![5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2866142.png)

![5-(Propan-2-yl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2866145.png)

![3-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2866149.png)

![6-chloro-1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2866151.png)